7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
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Overview
Description
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a chlorine atom and two methyl groups attached to a tetrahydro-naphthyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine derivatives with Meldrum’s acid, followed by intramolecular cyclization and decarboxylation . The reaction conditions often involve heating in solvents like Dowtherm A or diphenyl ether to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, hydrogenated derivatives, and naphthyridine oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of microbial growth or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,8-Naphthyridine: Similar in structure but lacks the chlorine and methyl groups.
Quinolines: Structurally related but with different nitrogen atom arrangements.
Uniqueness
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1303588-34-2 |
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Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
7-chloro-4,4-dimethyl-2,3-dihydro-1H-1,8-naphthyridine |
InChI |
InChI=1S/C10H13ClN2/c1-10(2)5-6-12-9-7(10)3-4-8(11)13-9/h3-4H,5-6H2,1-2H3,(H,12,13) |
InChI Key |
ROACFMNVBRFNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC2=C1C=CC(=N2)Cl)C |
Origin of Product |
United States |
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